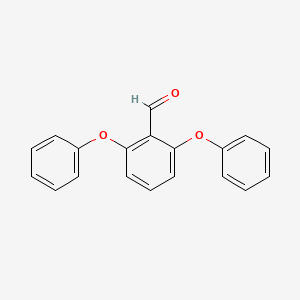

2,6-Diphenoxybenzaldehyde

Beschreibung

2,6-Diphenoxybenzaldehyde is an organic compound with the molecular formula C19H14O3. It is a derivative of benzaldehyde, where two phenoxy groups are substituted at the 2 and 6 positions of the benzene ring.

Eigenschaften

IUPAC Name |

2,6-diphenoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c20-14-17-18(21-15-8-3-1-4-9-15)12-7-13-19(17)22-16-10-5-2-6-11-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOADXYIKYUVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC=C2)OC3=CC=CC=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Diphenoxybenzaldehyde can be synthesized through the lithiation of 1,3-diphenoxybenzene followed by formylation with dimethylformamide (DMF). The lithiation process involves the use of n-butyllithium (n-BuLi) as a reagent, which selectively lithiates the 2 and 6 positions of the benzene ring. The subsequent formylation with DMF introduces the aldehyde group at the lithiated positions, yielding 2,6-diphenoxybenzaldehyde .

Industrial Production Methods

Industrial production methods for 2,6-diphenoxybenzaldehyde are not well-documented in the literature. the synthetic route involving lithiation and formylation is scalable and can potentially be adapted for industrial applications. The use of organolithium reagents and DMF in a controlled environment ensures high regioselectivity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Diphenoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: 2,6-Diphenoxybenzoic acid.

Reduction: 2,6-Diphenoxybenzyl alcohol.

Substitution: Various substituted phenoxybenzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Research indicates that 2,6-Diphenoxybenzaldehyde may exhibit biological activities, including antimicrobial and anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines and demonstrate efficacy against various bacterial strains.

Case Study: Antimicrobial Activity Assessment

- Objective : Evaluate the efficacy against common pathogens.

- Methodology : Disc diffusion method was employed to assess antibacterial activity.

- Results : Significant inhibition zones were observed against Escherichia coli and Staphylococcus aureus, indicating strong antimicrobial potential.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its structural characteristics enable it to act as a building block for drug development, particularly in designing new anticancer agents or antimicrobial compounds.

Case Studies and Research Findings

-

Anticancer Activity Assessment

- Study Design : In vitro studies were conducted on various cancer cell lines.

- Findings : The compound demonstrated significant cytotoxicity, leading to apoptosis in treated cells.

-

Antimicrobial Properties Study

- Objective : Investigate the compound's effectiveness against bacterial strains.

- Results : Showed substantial inhibition against both Gram-positive and Gram-negative bacteria.

Wirkmechanismus

The mechanism of action of 2,6-diphenoxybenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenoxy groups can also interact with hydrophobic pockets in proteins, affecting their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Diphenoxybenzaldehyde: Similar structure but with phenoxy groups at the 2 and 4 positions.

2,6-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of phenoxy groups.

2,6-Dichlorobenzaldehyde: Similar structure but with chlorine atoms instead of phenoxy groups.

Uniqueness

2,6-Diphenoxybenzaldehyde is unique due to the presence of two phenoxy groups, which provide distinct electronic and steric properties compared to other similar compounds. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Biologische Aktivität

2,6-Diphenoxybenzaldehyde is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

2,6-Diphenoxybenzaldehyde is characterized by the presence of two phenoxy groups and an aldehyde functional group. This structure allows for diverse interactions with biological molecules, making it a subject of interest in medicinal chemistry.

The biological activity of 2,6-diphenoxybenzaldehyde can be attributed to its ability to interact with various molecular targets. The aldehyde group is reactive and can participate in nucleophilic addition reactions, while the phenoxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions influence the compound's efficacy in biological systems.

Antimicrobial Activity

Research has indicated that 2,6-diphenoxybenzaldehyde exhibits antimicrobial properties. In a study evaluating various benzaldehyde derivatives, it was found that certain substitutions on the benzaldehyde core significantly enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study demonstrated that derivatives of diphenoxybenzaldehyde could inhibit the growth of cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspases and the modulation of apoptotic pathways .

Case Studies

- Antimicrobial Efficacy : A comparative study on diphenoxybenzaldehyde derivatives showed that modifications to the phenoxy groups could enhance antibacterial activity. The compound was tested against various pathogens, revealing effective inhibition at concentrations as low as 10 µM .

- Cytotoxicity Against Cancer Cells : In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) showed that 2,6-diphenoxybenzaldehyde induced cell cycle arrest and apoptosis at IC50 values ranging from 15 to 25 µM, depending on the specific cell line .

- Mechanistic Insights : Further investigations revealed that the compound's interaction with cellular signaling pathways, particularly those involving c-Src kinase, contributed to its anticancer effects. By inhibiting c-Src activity, the compound reduced cell motility and invasiveness in metastatic cancer models .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-Diphenoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with Ullmann coupling or nucleophilic aromatic substitution using benzaldehyde derivatives and phenol. Adjust stoichiometry (e.g., 1:2.2 molar ratio of benzaldehyde to phenol) to favor di-substitution .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

-

Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalyst) using Design of Experiments (DoE) software like Design Expert. For example, use a central composite design to evaluate temperature (80–120°C) and solvent (DMF vs. THF) effects on yield .

-

Step 3 : Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity by melting point analysis and NMR.

Q. How should researchers handle and store 2,6-Diphenoxybenzaldehyde to ensure stability and safety?

- Methodology :

- Storage : Store in amber glass containers at ≤4°C in a well-ventilated, dry environment. Avoid exposure to light and strong oxidizers (e.g., peroxides) to prevent degradation .

- Safety : Use chemical-resistant gloves (nitrile), safety goggles, and lab coats. Implement local exhaust ventilation to minimize inhalation risks. Refer to SDS templates for structurally similar aldehydes (e.g., flammability protocols for 2,6-Diisopropylphenol) .

Q. What spectroscopic techniques are most effective for characterizing 2,6-Diphenoxybenzaldehyde?

- Methodology :

- 1H/13C NMR : Identify aromatic proton environments (δ 10.2 ppm for aldehyde, δ 6.8–7.5 ppm for diphenoxy groups). Compare with computed spectra (DFT simulations) for validation.

- FT-IR : Confirm carbonyl stretch (~1680 cm⁻¹) and ether linkages (~1250 cm⁻¹).

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+ (theoretical m/z: 290.1).

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 2,6-Diphenoxybenzaldehyde in novel reactions?

- Methodology :

- Step 1 : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electron-deficient sites for nucleophilic attack.

- Step 2 : Simulate transition states for proposed reactions (e.g., Knoevenagel condensation) to assess activation energies.

- Step 3 : Cross-validate predictions with experimental kinetics (e.g., rate constants via UV-Vis monitoring) .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Approach 1 : Conduct variable-temperature NMR to detect dynamic processes (e.g., rotational barriers in diphenoxy groups).

- Approach 2 : Use 2D NMR (COSY, NOESY) to assign overlapping signals. Compare with X-ray crystallography data if single crystals are obtainable.

- Approach 3 : Replicate synthesis under inert conditions to rule out oxidation byproducts .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How can researchers evaluate the environmental impact of 2,6-Diphenoxybenzaldehyde degradation byproducts?

- Methodology :

- Step 1 : Perform photolytic degradation studies (UV irradiation, pH 3–9) and analyze products via LC-MS.

- Step 2 : Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity (e.g., LC50 for aquatic organisms).

- Step 3 : Design waste treatment protocols (e.g., activated carbon adsorption) based on SDS guidelines for structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.